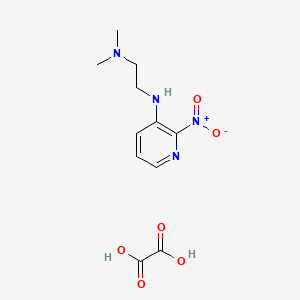
N',N'-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine;oxalic acid is a complex organic compound that features a pyridine ring substituted with a nitro group and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of oxalic acid as a counterion can aid in the stabilization and crystallization of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific solvents and temperatures to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N’,N’-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethane-1,2-diamine moiety can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N-dimethyl-N’- (2-pyridin-3-yl-quinolin-4-yl)-ethane-1,2-diamine
- N,N-dimethyl-N’- (2-pyridin-4-yl-quinolin-4-yl)-ethane-1,2-diamine
Uniqueness
N’,N’-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
55304-94-4 |
|---|---|
Molecular Formula |
C11H16N4O6 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-nitropyridin-3-yl)ethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C9H14N4O2.C2H2O4/c1-12(2)7-6-10-8-4-3-5-11-9(8)13(14)15;3-1(4)2(5)6/h3-5,10H,6-7H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
JESNJJOERUQZHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(N=CC=C1)[N+](=O)[O-].C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















